Potassium D-tartrate monobasic
Overview
Description
Potassium D-tartrate monobasic, also known as potassium tartrate, is a potassium salt of tartaric acid. This compound is widely used in various industries due to its unique chemical properties. It is a white, crystalline powder that is highly soluble in water and has a slightly acidic taste. Potassium tartrate is commonly found in baking powder and is used as a leavening agent in baking. It also has applications in the pharmaceutical and chemical industries.
Mechanism of Action
Target of Action
It is primarily used as a biochemical reagent in life science research .
Mode of Action
As a biochemical reagent, it is likely to interact with various biological materials or organic compounds during research processes .
Biochemical Pathways
Its role as a biochemical reagent suggests it may be involved in a variety of biochemical reactions and pathways depending on the specific context of the research .
Pharmacokinetics
As a biochemical reagent, its bioavailability would depend on the specific experimental conditions .
Result of Action
The molecular and cellular effects of Potassium D-tartrate monobasic’s action would depend on the specific context of its use in life science research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium tartrate can be synthesized through the neutralization of tartaric acid with potassium hydroxide. The reaction is as follows:
C4H6O6+2KOH→K2C4H4O6+2H2O
This reaction is typically carried out in an aqueous solution at room temperature. The resulting solution is then evaporated to obtain the crystalline product.
Industrial Production Methods: In industrial settings, potassium tartrate is produced by reacting potassium carbonate with tartaric acid. The reaction is carried out in large reactors, and the product is purified through crystallization. The industrial process ensures high purity and yield, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Potassium tartrate undergoes several types of chemical reactions, including:
Oxidation: Potassium tartrate can be oxidized to produce potassium oxalate and carbon dioxide.
Reduction: It can be reduced to produce tartaric acid.
Substitution: Potassium tartrate can react with acids to form tartaric acid and the corresponding potassium salt of the acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon can be used for reduction.
Substitution: Hydrochloric acid can be used to substitute the potassium ion with a hydrogen ion.
Major Products Formed:
Oxidation: Potassium oxalate and carbon dioxide.
Reduction: Tartaric acid.
Substitution: Tartaric acid and potassium chloride.
Scientific Research Applications
Potassium tartrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in titrations.
Biology: Potassium tartrate is used in the preparation of biological buffers and as a stabilizer in enzyme reactions.
Medicine: It is used in the formulation of certain medications and as an excipient in pharmaceutical preparations.
Industry: Potassium tartrate is used in the food industry as a leavening agent and in the production of effervescent tablets.
Comparison with Similar Compounds
- Sodium tartrate
- Ammonium tartrate
- Calcium tartrate
Potassium tartrate stands out due to its versatility and wide range of applications across different industries. Its unique properties make it an essential compound in both scientific research and industrial processes.
Properties
IUPAC Name |
potassium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNRZGSIGMXFH-YGEZSCCGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5KO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635623 | |
Record name | Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57341-16-9 | |
Record name | Potassium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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